molecular formula C20H17NO4S B3126187 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid CAS No. 331750-21-1

4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B3126187
CAS No.: 331750-21-1
M. Wt: 367.4 g/mol
InChI Key: HUGSTMCUOAXRQI-UHFFFAOYSA-N
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Description

4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid (CAS: 1172292-27-1) is a sulfonamide derivative with the molecular formula C₂₀H₁₇NO₄S and a molecular weight of 367.43 g/mol . The compound features a benzoic acid core substituted with a phenyl(phenylsulfonyl)aminomethyl group.

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)anilino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-20(23)17-13-11-16(12-14-17)15-21(18-7-3-1-4-8-18)26(24,25)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGSTMCUOAXRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes critical differences between 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid and its analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities
This compound C₂₀H₁₇NO₄S Phenyl, phenylsulfonyl 367.43 High steric bulk due to dual phenyl groups; potential for π-π interactions
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid C₁₄H₁₃NO₄S 4-Methylphenyl 291.32 Forms dimeric motifs via O–H···O interactions; antitubercular activity reported
4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid C₁₄H₁₃NO₅S 4-Methoxyphenyl 307.32 Enhanced solubility due to methoxy group; used in crystallography studies
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid C₁₄H₁₂FNO₄S 4-Fluoro-3-methylphenyl 309.31 Increased electronegativity from fluorine; improved binding affinity in enzyme inhibition
4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid C₁₇H₁₉NO₅S 2-Ethoxyphenyl, methylsulfonyl 349.40 Bulky ethoxy group reduces steric accessibility; explored in ligand design

Biological Activity

Overview

4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid, with the molecular formula C20H17NO4S, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzoic acid moiety linked to a phenylsulfonylamino group via a methylene bridge, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various proteins and receptors within biological systems. The following mechanisms have been proposed based on similar compounds:

  • Target Interaction : The compound may inhibit specific enzymes or receptors involved in disease processes, similar to other sulfonamide derivatives.
  • Biochemical Pathways : It is hypothesized that this compound influences pathways related to inflammation and oxidative stress, which are critical in cancer progression and microbial resistance.

Antimicrobial Properties

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

  • Table 1: Antimicrobial Activity Data
    | Compound | Target Organism | MIC (µg/mL) |
    |----------|--------------------------|--------------|
    | 4b | Staphylococcus aureus | 62.5 |
    | 4b | Bacillus subtilis | 62.5 |
    | 2 | Enterococcus faecium | >500 |

Anticancer Potential

The anticancer properties of sulfonamide-based compounds are well-documented. Research suggests that similar compounds may induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival.

Case Studies

  • Study on Inflammation and Oxidative Stress : A study focused on thiazolidinone derivatives (related compounds) reported their effectiveness in inhibiting matrix metalloproteinases (MMPs), which are implicated in tissue damage during inflammation. The derivatives showed significant anti-inflammatory effects, suggesting that similar mechanisms could be explored for this compound .
  • Antibacterial Activity Evaluation : A comprehensive evaluation of various synthesized compounds including those with phenylsulfonyl groups revealed promising antibacterial activity against both Gram-positive and Gram-negative strains, reinforcing the potential of this class of compounds in combating resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its molecular weight (367.42 g/mol). Factors such as pH, presence of other compounds, and temperature may influence its efficacy and stability within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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